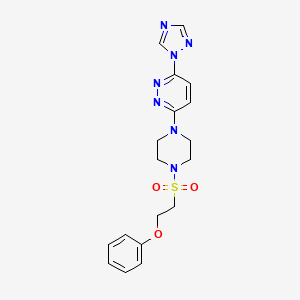

![molecular formula C9H8F2O2 B2920404 2-[2-(Difluoromethoxy)phenyl]acetaldehyde CAS No. 1343623-94-8](/img/structure/B2920404.png)

2-[2-(Difluoromethoxy)phenyl]acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[2-(Difluoromethoxy)phenyl]acetaldehyde” is a chemical compound with the molecular weight of 186.16 . It is a liquid at room temperature and is stored at -10 degrees Celsius .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H8F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,6,9H,5H2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 186.16 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications

Acid-free, Organocatalytic Acetalization

- Research by Kotke and Schreiner (2006) presented an acid-free, organocatalytic acetalization method using N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method allows for the efficient conversion of acid-labile and unsaturated aldehydes into their acetals, which is a highly practical and mild process (Kotke & Schreiner, 2006).

Catalytic Application of Sulfamic Acid-Functionalized Magnetic Nanoparticles

- A study by Khaef et al. (2020) explored the acetalization of carbonyl compounds using sulfamic acid-functionalized magnetic Fe3O4 nanoparticles. This process is important for protecting functional groups in organic compounds against unwanted reactions during synthetic sequences (Khaef, Zolfigol, Taherpour, & Yarie, 2020).

Dual Role of Pd(II) in Catalysis

- Asao et al. (2002) discovered that Pd(II) can act as both a Lewis acid and a transition-metal catalyst in the synthesis of cyclic alkenyl ethers from acetylenic aldehydes. This dual role facilitates efficient production of alkenyl ethers (Asao, Nogami, Takahashi, & Yamamoto, 2002).

Synthesis of Acetals using Bismuth Triflate

- Leonard et al. (2002) developed a method for the synthesis of acetals from aldehydes and ketones using bismuth triflate. This method provides a simple procedure for forming acetals of diaryl ketones and converting carbonyl compounds to 1,3-dioxolane (Leonard, Oswald, Freiberg, Nattier, Smith, & Mohan, 2002).

Safety and Hazards

This compound is classified as a dangerous substance according to the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

2-[2-(difluoromethoxy)phenyl]acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,6,9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLUQZKEHUOGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2920323.png)

![N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2920325.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)

![Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2920340.png)

![[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2920341.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2920343.png)